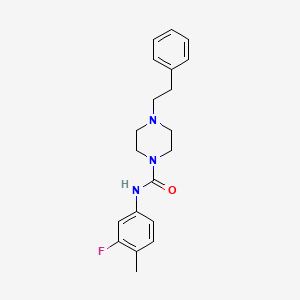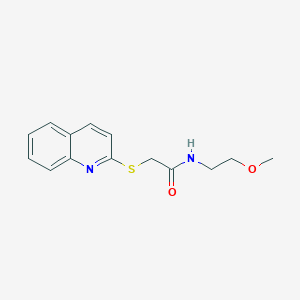METHANONE](/img/structure/B4761617.png)
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
概要
説明
6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds
準備方法
The synthesis of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the triazolopyrimidine ring. Common reagents used in these reactions include various halogenating agents, bases, and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and advanced purification techniques.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by electron-withdrawing groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties, such as advanced polymers and coatings.
作用機序
The mechanism of action of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
類似化合物との比較
Similar compounds to 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE include other heterocyclic compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Pyrazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and have various applications in agro-chemicals and pharmaceuticals. The uniqueness of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its fused ring structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-5-6-13-12(10-11)4-2-8-20(13)15(22)14-18-16-17-7-3-9-21(16)19-14/h3,5-7,9-10H,2,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIKTAJLKIEVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4761534.png)
![3,5-bis(3,4-dimethylphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4761544.png)
![5-[(1-adamantylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4761564.png)
![methyl 5-benzyl-2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4761575.png)
![2-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4761589.png)

![1-benzyl-4-[(5-nitrofuran-2-yl)methyl]piperazine](/img/structure/B4761600.png)
![(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(2-THIENYL)-2-PROPEN-1-ONE](/img/structure/B4761608.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4761613.png)
![N'~1~-{3-[(2,5-DICHLOROPHENOXY)METHYL]BENZOYL}-2-METHYLBENZOHYDRAZIDE](/img/structure/B4761619.png)

![7-(difluoromethyl)-N-methyl-N,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4761621.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![(4E)-4-[[1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethylindol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B4761631.png)
